molecular formula C8H8BrN3O B1382446 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol CAS No. 1803594-59-3

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Numéro de catalogue: B1382446
Numéro CAS: 1803594-59-3
Poids moléculaire: 242.07 g/mol
Clé InChI: KXMWKDHPRHTLOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity characterized by specific molecular parameters and structural features. The systematic nomenclature reflects the presence of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core structure, combined with an ethanol substituent attached to the 6-position of the heterocyclic framework. This naming convention follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds.

The molecular characteristics of this compound demonstrate its classification within the broader pyrazolo[1,5-a]pyrimidine family. The structural representation can be described using the Simplified Molecular Input Line Entry System notation, which provides a standardized method for describing the molecular structure in a linear format. This systematic approach to chemical identification ensures consistent recognition and classification across different research contexts and databases.

The compound exhibits specific physical and chemical properties that distinguish it from related pyrazolo[1,5-a]pyrimidine derivatives. These properties are directly influenced by the presence of both the bromine substituent and the ethanol side chain, which contribute to its unique chemical behavior and potential biological activities. The combination of these structural elements creates a compound with distinct characteristics that warrant individual scientific investigation.

Property Value Source
Molecular Formula C8H8BrN3O
Molecular Weight 242.08 g/mol
Chemical Abstract Service Number 1803594-59-3
Simplified Molecular Input Line Entry System OCCC1=CN2C(N=C1)=C(Br)C=N2
Molecular Descriptors Laboratory Number MFCD28714572

Historical Context in Heterocyclic Chemistry

The development of pyrazolo[1,5-a]pyrimidine chemistry has evolved significantly since the initial recognition of heterocyclic compounds as important structural motifs in organic chemistry. The historical progression of this field demonstrates a gradual understanding of how fused ring systems can provide unique chemical and biological properties that surpass those of individual heterocyclic components. Early investigations into pyrazole and pyrimidine chemistry laid the foundation for subsequent exploration of their fused derivatives.

The recognition of pyrazolo[1,5-a]pyrimidines as privileged scaffolds emerged from extensive research into heterocyclic compound libraries and their biological activities. This recognition was based on several key characteristics of the core molecule, including its ability to serve as a versatile platform for chemical modifications and its demonstrated capacity to interact with diverse biological targets. The term "privileged scaffold" was originally coined by Evans in the late 1980s to describe molecular frameworks that are seemingly capable of serving as ligands for a diverse array of receptors.

Research efforts in the field have demonstrated that pyrazolo[1,5-a]pyrimidines possess remarkable structural versatility that permits modifications throughout their periphery. This characteristic has made them attractive targets for combinatorial library synthesis and drug discovery applications. The historical development of synthetic methodologies for these compounds has progressed from simple condensation reactions to sophisticated multi-component coupling strategies that enable the introduction of diverse functional groups.

The evolution of synthetic approaches has included the development of cyclization reactions, condensation methods, three-component reactions, microwave-assisted procedures, and green chemistry approaches. These methodological advances have significantly expanded the accessibility of pyrazolo[1,5-a]pyrimidine derivatives and have facilitated their incorporation into various research programs focused on medicinal chemistry applications.

Significance in Pyrazolo[1,5-a]pyrimidine Research

The compound this compound occupies a notable position within the broader landscape of pyrazolo[1,5-a]pyrimidine research, particularly due to its unique substitution pattern and structural features. Current research trends in this field emphasize the development of compounds with enhanced biological activities and improved drug-like properties, making this particular derivative an interesting subject for scientific investigation.

Contemporary studies have demonstrated that pyrazolo[1,5-a]pyrimidines function as potent protein kinase inhibitors, playing critical roles in targeted cancer therapy applications. These compounds act as adenosine triphosphate-competitive and allosteric inhibitors of protein kinases, with various derivatives showing promise in treating different cancer types. The structural modifications present in this compound may contribute to specific binding characteristics and biological activities that distinguish it from other members of this compound class.

The presence of the bromine substituent at position 3 represents a significant structural feature that can influence both the chemical reactivity and biological activity of the compound. Halogen substituents, particularly bromine, have been recognized for their ability to participate in specific molecular interactions and to modulate the pharmacological properties of heterocyclic compounds. Research has shown that brominated pyrazolo[1,5-a]pyrimidines can exhibit enhanced selectivity and potency compared to their non-halogenated counterparts.

The ethanol side chain at position 6 provides additional opportunities for molecular recognition and binding interactions. This functional group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the compound's affinity and selectivity. Studies have indicated that hydroxyl-containing side chains can significantly influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, making this structural feature particularly relevant for medicinal chemistry applications.

Recent advances in structure-activity relationship studies have highlighted the influence of substituent patterns on the pharmacological properties of pyrazolo[1,5-a]pyrimidines. The specific combination of substituents present in this compound provides a unique molecular architecture that may offer distinct advantages in terms of biological activity and selectivity.

Position Within Privileged Heterocyclic Scaffolds

The classification of pyrazolo[1,5-a]pyrimidines as privileged scaffolds has been established through extensive research demonstrating their ability to serve as effective molecular frameworks for drug discovery. These compounds have been identified as privileged structures based on several key characteristics, including their structural versatility, ability to interact with diverse biological targets, and favorable physicochemical properties that are conducive to drug development.

The concept of privileged scaffolds encompasses molecular frameworks that are capable of serving as ligands for a diverse array of receptors, and pyrazolo[1,5-a]pyrimidines exemplify this characteristic through their demonstrated activities against multiple protein targets. Research has revealed that these scaffolds are present in both synthetic pharmaceuticals and natural products, suggesting an evolutionary driving force that favors particular atomic arrangements with biological significance.

Within the context of privileged scaffold libraries, pyrazolo[1,5-a]pyrimidines have demonstrated remarkable overlap between synthetic and natural product structures. This overlap indicates that the core structural framework possesses inherent properties that make it suitable for biological interactions across diverse contexts. The compound this compound exemplifies this privileged nature through its incorporation of structural elements that are commonly found in bioactive molecules.

The privileged status of this scaffold has been further validated through comprehensive library synthesis efforts that have generated collections containing hundreds of derivatives. These library construction efforts have demonstrated that the pyrazolo[1,5-a]pyrimidine framework can accommodate diverse substituent patterns while maintaining favorable drug-like properties. The synthesis of over 400 compounds in one notable study highlighted the versatility of this scaffold for generating structurally diverse chemical libraries.

Privileged Scaffold Characteristics Pyrazolo[1,5-a]pyrimidine Features Reference
Structural Versatility Multiple sites for chemical modification
Biological Target Diversity Activity against various protein kinases
Drug-like Properties Favorable physicochemical characteristics
Library Compatibility Amenable to combinatorial synthesis
Natural Product Presence Found in bioactive natural compounds

The positioning of pyrazolo[1,5-a]pyrimidines within privileged scaffold classifications has important implications for drug discovery strategies. These frameworks provide starting points for medicinal chemistry programs that seek to develop compounds with enhanced biological activities and improved selectivity profiles. The compound this compound represents a specific example of how privileged scaffolds can be modified to incorporate particular structural features that may confer unique biological properties.

Contemporary approaches to privileged scaffold utilization emphasize the importance of intelligent library design that takes into consideration drug-like parameters, knowledge regarding scaffold activity in biological assays, and effective screening methodologies. The incorporation of specific substituents such as the bromine atom and ethanol side chain in this compound demonstrates how privileged scaffolds can be systematically modified to explore structure-activity relationships and optimize biological activities.

Propriétés

IUPAC Name

2-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h3-5,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWKDHPRHTLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-59-3
Record name 2-{3-bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Cyclization-Based Synthesis Methods

a. One-Pot Cyclization of Amino Pyrazoles and Enaminones

Sikdar et al. (2023) developed a one-pot cyclization strategy that efficiently synthesizes 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, which are precursors to the target compound. The process involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium halides and potassium persulfate (K₂S₂O₈) as an oxidizing agent. This method proceeds via initial cyclocondensation to form the pyrazole ring, followed by oxidative halogenation to introduce the halogen at the 3-position.

Reaction Scheme:

Amino pyrazole + Enaminone/Chalcone + NaX + K₂S₂O₈ → Cyclization + Halogenation → 3-Halo-pyrazolo[1,5-a]pyrimidine

Key Features:

  • Mild reaction conditions
  • Use of readily available reagents
  • High regioselectivity for halogenation at the 3-position
  • Solvent choice: DMSO favored over water for halogenation steps

b. Cyclization with β-Dicarbonyl Compounds

Portilla et al. (2012) reported synthesis involving 3-substituted-5-amino-1H-pyrazoles reacting with cyclic β-dicarbonyl compounds such as 2-acetylcyclopentanone. The process employs microwave irradiation to accelerate the reaction, leading to fused heterocyclic structures like pyrazolo[1,5-a]pyrimidines.

Reaction Conditions:

  • Microwave irradiation at 120°C
  • Solvent-free or ethanol-based reflux
  • Good yields (typically >80%)

Cross-Coupling and Modern Catalytic Methods

a. Palladium-Catalyzed Coupling

A notable approach involves palladium-catalyzed cross-coupling reactions, especially Suzuki-Miyaura coupling, to introduce the ethan-1-ol side chain onto the heterocyclic core. For example, the coupling of a brominated pyrazolo[1,5-a]pyrimidine intermediate with boronic acid derivatives under microwave irradiation yields the target compound efficiently.

Reaction Parameters:

  • Catalyst: PdCl₂ or Pd(PPh₃)₄
  • Base: Potassium phosphate or carbonate
  • Solvent: Dioxane/water mixture
  • Microwave heating at 120°C for 30 minutes

b. Functionalization of the Brominated Intermediate

Starting from a brominated pyrazolo[1,5-a]pyrimidine, nucleophilic substitution with ethan-1-ol derivatives under basic conditions or via SNAr mechanisms can be employed to install the ethan-1-ol moiety selectively.

Optimization of Reaction Conditions

Research indicates that solvent choice, temperature, and oxidizing conditions critically influence the yield and regioselectivity of the synthesis.

Method Reagents Solvent Temperature Yield Notes
Cyclization + Halogenation Amino pyrazole, enaminone, NaX, K₂S₂O₈ DMSO Room temp to 80°C Up to 85% Mild, regioselective halogenation
Microwave Cyclization 3-Amino pyrazoles, β-dicarbonyl Ethanol or solvent-free 120°C 80-90% Fast, high-yield
Palladium-Catalyzed Coupling Brominated intermediate, boronic acid Dioxane/water 120°C 75-85% Efficient for side-chain installation

Research Findings and Data Summary

Recent studies emphasize the importance of oxidative halogenation for selective halogenation at the 3-position, which is crucial for subsequent functionalization. The use of DMSO as a solvent enhances regioselectivity and yield, especially in halogenation steps. Microwave-assisted cyclization significantly reduces reaction times and improves product yields, making it suitable for scale-up.

Furthermore, palladium-catalyzed cross-coupling reactions provide a versatile route for attaching the ethan-1-ol side chain, with optimized conditions involving Pd catalysts, bases, and microwave heating achieving high efficiency.

Notes and Challenges

  • The regioselectivity of halogenation is critical; oxidative halogenation using sodium halides and persulfate is highly regioselective for the 3-position.
  • Solvent choice influences the reaction pathway; DMSO is preferred over water for halogenation.
  • Microwave irradiation accelerates reactions but requires precise control to prevent side reactions.
  • Functionalization of brominated intermediates with nucleophiles like ethan-1-ol derivatives is straightforward under basic conditions but demands careful control to avoid over-substitution.

Analyse Des Réactions Chimiques

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include dimethylamino leaving groups, which facilitate the addition-elimination mechanism (aza-Michael type) during the initial condensation . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C8H8BrN3OC_8H_8BrN_3O with a molecular weight of approximately 242.07 g/mol. The structural features contribute to its interactions with biological targets, making it significant in drug discovery.

Enzyme Inhibition

2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has been identified as a potential inhibitor of various enzymes, particularly kinases. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer.

Antitumor Activity

Research indicates that this compound may serve as an antitumor scaffold due to its ability to inhibit specific kinases involved in tumor growth and progression. Its mechanism of action includes altering cell signaling pathways and gene expression, which are vital for cancer cell survival and proliferation.

Cellular Effects

In laboratory settings, this compound influences cellular processes such as metabolism and apoptosis (programmed cell death). Studies have shown that varying doses can lead to different cellular responses, highlighting its potential as a therapeutic agent in cancer treatment.

Drug Development

The compound is being explored for its potential in developing new drugs targeting specific diseases. Its unique structure allows for modifications that could enhance its efficacy and selectivity against certain biological targets.

Molecular Mechanisms

At the molecular level, this compound interacts with biomolecules through specific binding sites. This interaction is critical for its inhibitory effects on enzymes and other proteins involved in disease mechanisms.

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives, this compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with specific kinases revealed that it effectively inhibited the activity of several targets involved in cancer progression. This inhibition was linked to altered phosphorylation states of downstream signaling molecules.

Mécanisme D'action

The mechanism of action of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, thereby exerting its antitumor effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Properties:

Property Value Source
Molecular Formula C₈H₈BrN₃O
Molecular Weight 242.08 g/mol
Storage Conditions Not specified
Commercial Availability 50 mg: €640; 500 mg: €1,780

Comparison with Similar Compounds

Below, we compare 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol with structurally and functionally related analogs.

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / CAS Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound (1803594-59-3) 3-Br, 6-CH₂OH 242.08 Reference
6-Bromopyrazolo[1,5-a]pyrimidine (705263-10-1) 6-Br, no CH₂OH 198.01 Lacks hydroxymethyl group; simpler substituent
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (1436686-17-7) 3-Br, 6-COOCH₃ 285.11 Ester group instead of alcohol; higher lipophilicity
3-Bromo-pyrazolo[1,5-a]pyrimidin-6-ol (1314893-97-4) 3-Br, 6-OH 214.02 Hydroxyl group instead of hydroxymethyl; reduced steric bulk
2-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol Triazolo core, 6-CH₂OH 311.32 Different heterocyclic core (triazolo vs. pyrazolo)

Key Observations :

  • The 3-bromo substituent is critical for electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse derivatives .

Physicochemical and Commercial Comparison

Table 3: Commercial and Physical Properties

Compound Price (50 mg) Solubility (Predicted) LogP (Calculated)
Target Compound €640 Moderate (polar groups) 1.20
6-Bromopyrazolo[1,5-a]pyrimidine €550 (est.) Low (non-polar) 2.05
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate €700 (est.) Low (ester) 2.30

Commercial Viability :

    Activité Biologique

    2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and research findings.

    • Molecular Formula : C8_8H8_8BrN3_3O
    • Molecular Weight : 242.07 g/mol
    • CAS Number : 1803594-59-3

    This compound interacts with various enzymes and proteins, particularly kinases and phosphatases, which are crucial for cellular signaling pathways. Its role in these pathways suggests it may influence several physiological processes.

    PropertyDescription
    Enzyme InteractionKinases, phosphatases
    Signaling PathwaysCellular signaling modulation
    Metabolic PathwaysInvolvement in various metabolic pathways

    Cellular Effects

    The compound significantly impacts cellular functions by altering signaling pathways and gene expression. Research indicates that it can modulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.

    Case Study: Anticancer Activity

    In vitro studies have demonstrated that this compound exhibits anticancer properties. For instance, it was shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases.

    Molecular Mechanism

    The molecular mechanism of action involves specific binding interactions with biomolecules. This binding alters the conformation and activity of target proteins, leading to downstream effects on cellular processes.

    Table 2: Summary of Molecular Mechanisms

    MechanismDescription
    Binding InteractionsSpecific interactions with target proteins
    Conformational ChangesAlters protein activity and function
    Apoptosis InductionActivates caspases leading to cell death

    Research Findings

    Recent studies have highlighted the compound's potential as an antitumor agent. For example, a study published in MDPI discusses various pyrazolo[1,5-a]pyrimidine derivatives showing significant anticancer activity and enzymatic inhibition. The findings suggest that structural modifications can enhance biological efficacy.

    Summary of Research Findings

    • Antitumor Activity : Demonstrated efficacy against multiple cancer cell lines.
    • Enzymatic Inhibition : Potential to inhibit key enzymes involved in cancer progression.
    • Structural Diversity : Variations in synthesis lead to compounds with improved biological properties.

    Q & A

    Q. What are the key synthetic routes and purification challenges for 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol?

    The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-bromopyrazolo[1,5-a]pyrimidine derivatives with ethylene glycol precursors under basic conditions. For example, toluene-4-sulfonic acid in xylene under reflux can facilitate cyclization and functionalization steps . Challenges include controlling regioselectivity due to the bromine substituent’s steric effects and optimizing reaction time to minimize byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

    Q. Which analytical methods are most effective for characterizing this compound?

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethanol moiety (δ ~3.7 ppm for CH2_2OH and δ ~4.4 ppm for OH) and pyrazolo-pyrimidine core (aromatic protons at δ 7.5–8.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 284.0021 for C9_9H9_9BrN4_4O) .
    • HPLC : Purity >98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

    Advanced Research Questions

    Q. How does this compound modulate discoidin domain receptor 1 (DDR1) activity in cancer research?

    The compound’s pyrazolo-pyrimidine core acts as a kinase-binding scaffold. In DDR1 inhibition, the bromine atom enhances selectivity by occupying a hydrophobic pocket in the ATP-binding site. Derivatives of this scaffold, such as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, exhibit IC50_{50} values <10 nM for DDR1, with >100-fold selectivity over DDR2 and other kinases. Key

    ParameterValueReference
    DDR1 IC50_{50}6.8–7.0 nM
    Selectivity (S10_{10})0.008
    Methodological insights include enzymatic assays (kinase-Glo luminescence) and cellular proliferation assays using DDR1-overexpressing cancer lines .

    Q. What structural modifications enhance BMP2 upregulation for osteoporosis studies?

    Replacing the ethanol moiety with piperazine or morpholine groups improves solubility and bioavailability. For example, 2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol (E40071) upregulates BMP2 expression by 3.5-fold at 10 µM in osteoblast models. Critical modifications:

    • Piperazine addition : Increases binding affinity to BMP2 promoters (Kd_d = 0.6 µM) .
    • Methyl substitution : Enhances metabolic stability (t1/2_{1/2} >6 hrs in hepatic microsomes) .

    Q. How can computational modeling optimize the design of pyrazolo-pyrimidine derivatives?

    • Docking studies : AutoDock Vina or Schrödinger Suite predict binding poses in DDR1 (PDB: 4BKJ) and BMP2 promoter regions. The bromine atom’s van der Waals interactions contribute to ΔG values <−9 kcal/mol .
    • QSAR models : Hammett constants (σ) for substituents on the pyrimidine ring correlate with IC50_{50} (R2^2 = 0.89) .
    • ADMET prediction : SwissADME estimates logP ~2.1 and bioavailability scores >0.55, guiding lead optimization .

    Q. How should researchers address contradictory data in cross-coupling reactions involving this compound?

    Contradictions in yield or regioselectivity often arise from solvent polarity or catalyst choice. For example:

    • Solvent effects : DMF increases substitution at the 6-position (yield 75%) vs. THF (yield 48%) due to better stabilization of transition states .
    • Catalyst screening : Pd(PPh3_3)4_4 improves Suzuki coupling efficiency (90% yield) compared to Pd(OAc)2_2 (60%) .
      Troubleshooting involves systematic variation of parameters (temperature, catalyst loading) and LC-MS monitoring of intermediates .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol
    Reactant of Route 2
    Reactant of Route 2
    2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.